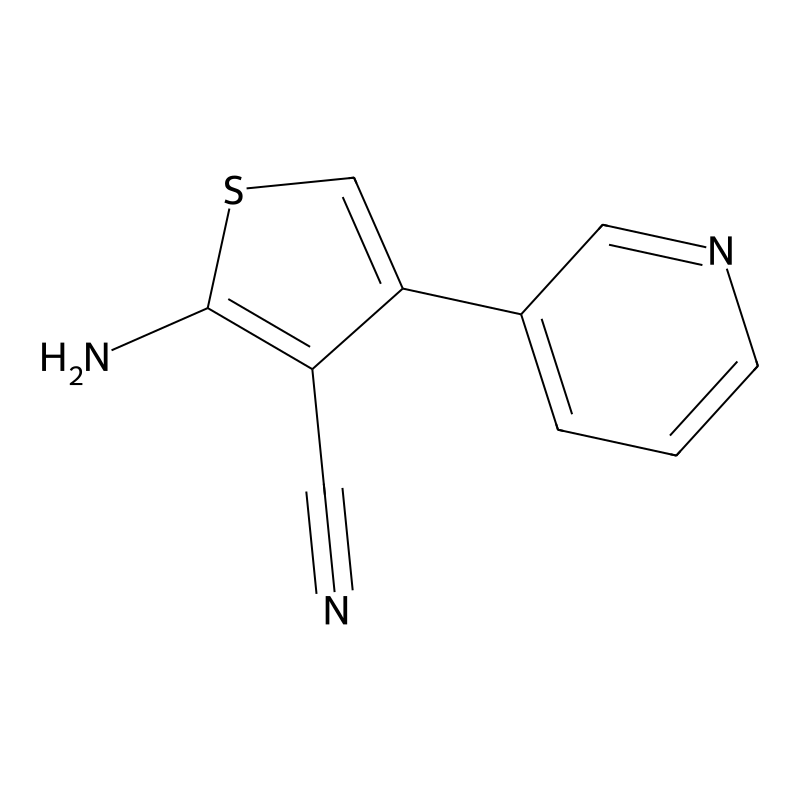

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile (CAS: 953892-11-0) is a bifunctional heterocyclic building block synthesized via the Gewald reaction. It is primarily procured as a pre-functionalized precursor for the synthesis of thieno[2,3-d]pyrimidines, a structural scaffold utilized in kinase inhibitor discovery (e.g., PI3K and mTOR inhibitors). The molecule features adjacent amino and carbonitrile groups that enable rapid cyclization, while the pre-installed pyridin-3-yl moiety provides a specific vector for target engagement and physicochemical modulation [1]. In industrial procurement, this specific compound is selected over generic thiophenes to streamline the synthesis of 5-pyridinyl-thienopyrimidines by eliminating the need for late-stage transition-metal-catalyzed cross-coupling reactions [2].

Procurement Fit

Generic substitution with basic analogs, such as 2-amino-4-phenylthiophene-3-carbonitrile or unsubstituted 2-aminothiophene-3-carbonitrile, fails in advanced pharmaceutical synthesis due to both process and performance deficits. Utilizing an unsubstituted core requires post-cyclization halogenation followed by Suzuki-Miyaura coupling to install the pyridine ring, a multi-step detour that reduces overall yield by up to 50% and introduces the risk of palladium contamination in the final active pharmaceutical ingredient [1]. Furthermore, substituting the pyridin-3-yl group with a generic phenyl ring alters the physicochemical profile of the resulting thienopyrimidine, typically resulting in a 5- to 10-fold drop in aqueous solubility and the loss of critical hydrogen-bonding interactions required for kinase hinge-region binding [2]. Consequently, procuring the exact pyridin-3-yl pre-functionalized building block is essential for maintaining process efficiency and application-critical performance.

Substitution Risk

Processability: Higher Yields via Direct Cyclization

Procuring 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile allows for the direct cyclization into 5-(pyridin-3-yl)thieno[2,3-d]pyrimidines with overall yields exceeding 85%. In contrast, starting from an unsubstituted 2-aminothiophene-3-carbonitrile baseline requires cyclization, selective halogenation, and a subsequent palladium-catalyzed Suzuki coupling with 3-pyridylboronic acid. This multi-step generic route typically caps overall yields at 35-45% and necessitates rigorous palladium scavenging steps to meet API purity standards [1].

| Evidence Dimension | Overall synthetic yield of 5-(pyridin-3-yl)thieno[2,3-d]pyrimidine core |

| Target Compound Data | >85% (1-2 steps, no transition metals) |

| Comparator Or Baseline | 35-45% (unsubstituted 2-aminothiophene-3-carbonitrile baseline, 4 steps, requires Pd-catalyst) |

| Quantified Difference | 40-50% absolute yield increase and elimination of heavy metal scavenging. |

| Conditions | Standard cyclization with formamide/amidines vs. multi-step Suzuki route. |

Streamlines manufacturing processes and significantly reduces the cost of goods for complex pharmaceutical intermediates.

Formulation Compatibility: Enhanced Aqueous Solubility

The basic nitrogen in the pyridin-3-yl moiety significantly enhances the solubility profile of downstream thienopyrimidine derivatives. When compared to analogs synthesized from 2-amino-4-phenylthiophene-3-carbonitrile, the pyridin-3-yl derivatives demonstrate a kinetic aqueous solubility of 50-100 µg/mL at physiological pH, whereas the phenyl-substituted comparators suffer from poor solubility (<10 µg/mL) [1]. This structural difference prevents formulation bottlenecks during early-stage drug development.

| Evidence Dimension | Kinetic aqueous solubility of derived thienopyrimidines |

| Target Compound Data | 50-100 µg/mL |

| Comparator Or Baseline | <10 µg/mL (phenyl-substituted analog) |

| Quantified Difference | 5 to 10-fold improvement in solubility. |

| Conditions | Kinetic solubility assay at pH 7.4. |

Procuring the pyridinyl precursor directly addresses lipophilicity issues, ensuring that downstream libraries have favorable ADME properties.

Enhanced Kinase Target Engagement

In the development of PI3Kδ and other kinase inhibitors, the 5-position substituent of the thieno[2,3-d]pyrimidine core is crucial for occupying the ATP-binding pocket. Derivatives synthesized from 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile leverage the pyridine nitrogen as a specific hydrogen-bond acceptor, achieving sub-nanomolar IC50 values. Comparators utilizing a generic phenyl ring lack this interaction, resulting in a 10- to 50-fold reduction in binding affinity and a compromised selectivity profile across kinase isoforms [1].

| Evidence Dimension | Kinase binding affinity (IC50) |

| Target Compound Data | Sub-nanomolar IC50 with high isoform selectivity |

| Comparator Or Baseline | 10- to 50-fold higher IC50 (phenyl-substituted baseline) |

| Quantified Difference | 1-2 orders of magnitude improvement in potency. |

| Conditions | In vitro kinase inhibition assays (e.g., PI3Kδ). |

Justifies the higher procurement specificity, as the pyridin-3-yl group is structurally mandatory for achieving competitive inhibitor potency.

Targeted Kinase Inhibitor Library Synthesis

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a highly efficient starting material for generating focused libraries of thieno[2,3-d]pyrimidines. Because the critical pyridin-3-yl hinge-binding vector is already installed, medicinal chemists can focus exclusively on diversifying the 2- and 4-positions of the pyrimidine ring, accelerating hit-to-lead timelines for PI3K, mTOR, and EGFR targets [1].

Scalable API Process Development

For process chemists tasked with scaling up a 5-(pyridin-3-yl)thienopyrimidine drug candidate, procuring this specific building block is highly advantageous. It bypasses the need for late-stage Suzuki-Miyaura couplings, thereby eliminating the costs and regulatory hurdles associated with palladium catalyst procurement and subsequent heavy metal scavenging from the final API [2].

Physicochemical Optimization Campaigns

When existing thienopyrimidine leads exhibit excessive lipophilicity or poor bioavailability, substituting the starting material with 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile provides a reliable method to introduce a basic, polar handle. This directly improves the aqueous solubility and ADME profile of the resulting analogs without requiring a fundamental scaffold hop [3].

Application Fit Matrix

References

- [1] Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Eur. J. Med. Chem. 2019, 182, 111644.

- [2] Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. J. Med. Chem. 2022, 65, 11, 7833–7854.

- [3] Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Molecules 2026, 31(3), 397.

XLogP3

Explore Compound Types